8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid
Description
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid is an epoxidized fatty acid derivative characterized by an oxirane (epoxide) ring at the 2S position, substituted with an oct-2-en-1-ylidene chain. Its molecular formula is C₁₈H₃₀O₃, with a monoisotopic mass of 296.235 Da (). The compound is structurally related to linoleic acid derivatives, where double bonds are replaced by epoxide or cyclopropane groups to modulate bioactivity .
Key features include:
- Stereochemistry: The (2S) configuration in the oxirane ring influences its interaction with enzymes like soluble epoxide hydrolase (sEH) and protein kinase C (PKC) .
- Functional Groups: The terminal carboxylic acid enhances solubility in polar solvents, while the unsaturated alkyl chain contributes to membrane permeability.
Properties
CAS No. |
921770-46-9 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
8-[(2S)-3-oct-2-enylideneoxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,13,17H,2-6,8-9,11-12,14-15H2,1H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
LVVCDOSOKGYQFY-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCC=CC=C1[C@@H](O1)CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(O1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves several steps. One common method includes the reaction of oct-2-en-1-ylidene with oxirane under specific conditions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the oxirane ring .
In industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields epoxides and carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Epoxidized Fatty Acids
Table 1: Structural Comparison of Epoxidized Fatty Acids
Key Observations :
- Stereochemical Impact : The (2S,3S) configuration in enhances PKCε selectivity compared to (2R,3S) isomers, which are associated with pro-inflammatory pathways .
- Hydroxylation: Addition of a hydroxyl group () increases hydrophilicity, making the compound a key monomer in plant cutin .
- Amino Substitution: The amino group in enables coordination with manganese ions in arginase, showcasing structural versatility in enzyme targeting .
Cyclopropane and Cyclopropane-Epoxide Hybrids
Table 2: Comparison with Cyclopropane Derivatives
Biological Activity
8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid, also known as octanoate or its derivatives, is a compound of significant interest in biological and pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The molecular formula for this compound is , with a molecular weight of approximately 302.46 g/mol. The structure features an epoxide group, which is critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that octanoate exhibits various biological activities, primarily through its role in metabolic processes:
- Insulin Secretion Potentiation : Octanoate has been shown to potentiate insulin secretion in pancreatic β-cells. A study highlighted that while octanoate itself is a weak insulin secretagogue, it significantly enhances glucose-stimulated insulin secretion (GSIS) in mouse islets. The mechanism involves calcium-dependent pathways and modulation of ion channels .
- Antimicrobial Properties : Fatty acids like octanoate have demonstrated antimicrobial activity against a range of pathogens. The presence of the epoxide group may enhance its efficacy by disrupting microbial membranes or inhibiting specific enzymatic pathways.
- Anti-inflammatory Effects : Some studies suggest that octanoate can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or by altering immune cell function.
Case Study 1: Insulin Secretion
In a controlled experiment with isolated mouse islets, octanoate was administered at varying concentrations. The results indicated that at concentrations above 1 mM, octanoate significantly increased insulin release in response to glucose stimulation. Notably, the maximum effect was observed at around 2.5 mM .
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial effects of medium-chain fatty acids, including octanoate, against Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, suggesting potential applications in food preservation and medical settings .
Data Table: Biological Activities of Octanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
